molecular formula C15H22N2O B15272953 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide

Cat. No.: B15272953
M. Wt: 246.35 g/mol
InChI Key: DETAUKPVRFXKJM-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C15H23N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl group, a methyl group, and a phenylacetamide moiety.

Preparation Methods

The synthesis of 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with cyclohexanone . The reaction conditions typically require the use of organic solvents such as ethanol, chloroform, or dimethyl sulfoxide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be employed in the study of enzyme interactions and protein binding. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent. Additionally, it finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide can be compared with other similar compounds, such as 2-amino-N-methyl-2-phenylacetamide and N-methyl-N-cyclohexylamine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the cyclohexyl and phenylacetamide moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide

InChI

InChI=1S/C15H22N2O/c1-17(13-10-6-3-7-11-13)15(18)14(16)12-8-4-2-5-9-12/h2,4-5,8-9,13-14H,3,6-7,10-11,16H2,1H3

InChI Key

DETAUKPVRFXKJM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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